(5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid
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Overview
Description
(5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry: (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals . Its derivatives may exhibit various biological activities, making it a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism by which (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group can also influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
(5-cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
Uniqueness: (5-cyano-1-ethyl-1H-pyrrol-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both the cyano and boronic acid groups provides a combination of electronic and steric effects that can be exploited in various synthetic applications .
Properties
Molecular Formula |
C7H9BN2O2 |
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Molecular Weight |
163.97 g/mol |
IUPAC Name |
(5-cyano-1-ethylpyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BN2O2/c1-2-10-6(5-9)3-4-7(10)8(11)12/h3-4,11-12H,2H2,1H3 |
InChI Key |
CDCDSQSGDPPZIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(N1CC)C#N)(O)O |
Origin of Product |
United States |
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